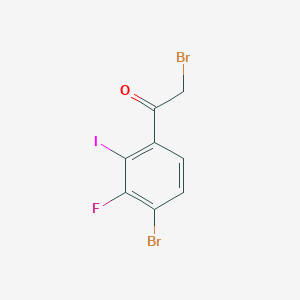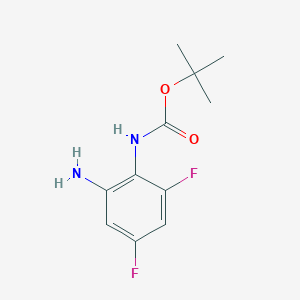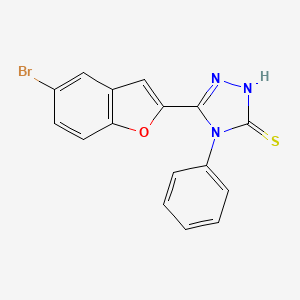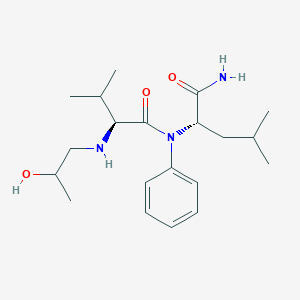
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, amine, and hydroxyl groups, which contribute to its diverse reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the hydroxyl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral centers: The synthesis must ensure the correct stereochemistry at the chiral centers, which can be achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
科学的研究の応用
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide exerts its effects depends on its interaction with molecular targets. The compound’s amide and amine groups can form hydrogen bonds with proteins, potentially altering their function. Additionally, the hydroxyl group can participate in redox reactions, influencing cellular processes.
類似化合物との比較
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can be compared to other compounds with similar functional groups, such as:
N-phenylbutanamides: These compounds share the amide linkage but may lack the hydroxyl or amine groups.
Hydroxypropylamines: These compounds contain the hydroxyl and amine groups but may not have the amide linkage.
Methylpentanamides: These compounds have the amide linkage and methyl groups but may lack the hydroxyl or amine groups.
The uniqueness of This compound lies in its combination of functional groups and chiral centers, which contribute to its diverse reactivity and potential biological activity.
特性
分子式 |
C20H33N3O3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
(2S)-2-(N-[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]anilino)-4-methylpentanamide |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)11-17(19(21)25)23(16-9-7-6-8-10-16)20(26)18(14(3)4)22-12-15(5)24/h6-10,13-15,17-18,22,24H,11-12H2,1-5H3,(H2,21,25)/t15?,17-,18-/m0/s1 |
InChIキー |
JEJPACQTHYDJHS-BEEDKBRMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)N(C1=CC=CC=C1)C(=O)[C@H](C(C)C)NCC(C)O |
正規SMILES |
CC(C)CC(C(=O)N)N(C1=CC=CC=C1)C(=O)C(C(C)C)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


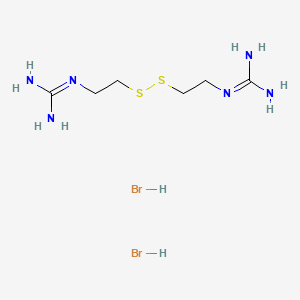


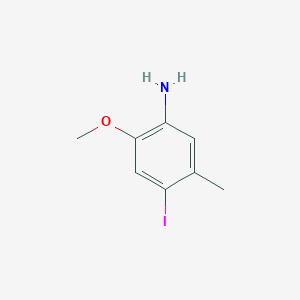
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
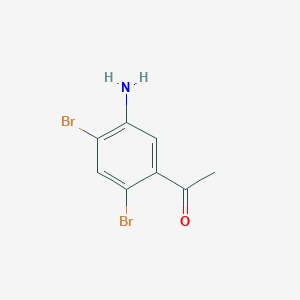
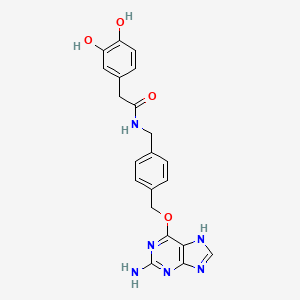
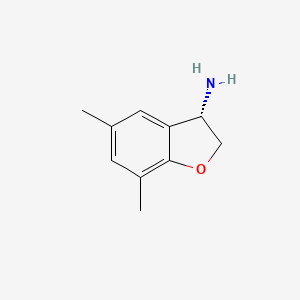
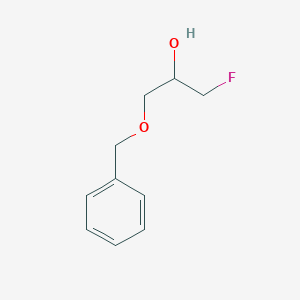

![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
